![molecular formula C7H4FNO4S B2781999 1-Fluorosulfonyloxy-4-isocyanatobenzene CAS No. 1838158-91-0](/img/structure/B2781999.png)
1-Fluorosulfonyloxy-4-isocyanatobenzene
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Overview
Description
1-Fluorosulfonyloxy-4-isocyanatobenzene, also known as FOSI, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a highly reactive compound that can be used as a versatile building block for the synthesis of various organic molecules. FOSI has been found to have potential applications in the field of medicinal chemistry, materials science, and polymer chemistry.
Scientific Research Applications
- Sulfonyl fluorides play a crucial role in organic synthesis. They serve as versatile building blocks for constructing complex molecules. Compared to existing methods, direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides . Researchers can utilize FSO2NCOPh as a precursor to generate these radicals, enabling the synthesis of diverse functionalized sulfonyl fluorides.
- Recent research has explored the use of FSO2NCOPh-derived reagents in photoredox catalysis. These reagents, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triate (FABI) salts , exhibit bench-stable properties and can participate in radical fluorosulfonylation reactions . Researchers can harness these reactions for the synthesis of complex molecules under mild conditions.
- Fluorescent probes play a crucial role in biology and materials science. Researchers synthesize these probes to detect specific molecules, cells, or biological processes. When designing fluorescent probes, stability and fluorescence properties are essential considerations. FSO2NCOPh could serve as a starting point for developing novel fluorescent probes .
Organic Synthesis
Photoredox Catalysis
Fluorescent Probes
Mechanism of Action
Target of Action
1-Fluorosulfonyloxy-4-isocyanatobenzene is a versatile chemical compound used in various scientific research applications. Its primary targets are organic compounds that can undergo fluorosulfonylation . This process is essential in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
The compound interacts with its targets through a process known as direct fluorosulfonylation . This involves the generation of fluorosulfonyl radicals from different precursors, which then participate in the synthesis of diverse functionalized sulfonyl fluorides . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Biochemical Pathways
The affected biochemical pathway is the fluorosulfonylation pathway . This pathway involves the generation of fluorosulfonyl radicals, which then interact with organic compounds to produce sulfonyl fluorides . The downstream effects include the production of biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the production of sulfonyl fluorides . These fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Action Environment
The action, efficacy, and stability of 1-Fluorosulfonyloxy-4-isocyanatobenzene can be influenced by various environmental factors These may include temperature, pH, and the presence of other chemical compounds.
properties
IUPAC Name |
1-fluorosulfonyloxy-4-isocyanatobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4S/c8-14(11,12)13-7-3-1-6(2-4-7)9-5-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOOXOXKUACJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluorosulfonyloxy-4-isocyanatobenzene | |
CAS RN |
1838158-91-0 |
Source
|
Record name | 4-isocyanatophenyl fluoranesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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